Substance P was first discovered in 1931 by Ulf von Euler and John H. Gaddum, who identified it in tissue extracts that induced intestinal contractions. Subsequent research has shown that Substance P is widely distributed throughout the central nervous system, peripheral nervous system, and immune cells, highlighting its ubiquitous nature in various physiological processes .
The synthesis of Substance P can be performed using several methods, with solid-phase peptide synthesis being the most common. This technique involves the following steps:
Alternative methods include repetitive excess mixed anhydride techniques, which have also been successfully employed for synthesizing Substance P .
Substance P has a specific molecular structure characterized by its sequence of amino acids: Arg-Pro-Lys-Pro-Gln-Gly-Leu-Met-NH2 at the C-terminus. The peptide exhibits a carboxy-terminal sequence that is conserved among tachykinins, which is crucial for receptor binding and activity .
Substance P participates in various chemical reactions primarily related to its interaction with neurokinin receptors. Upon binding to the NK1 receptor, it initiates several intracellular signaling pathways:
Additionally, unbound Substance P undergoes hydrolysis by peptidases such as p-endopeptidase and angiotensin-converting enzyme in plasma .
The mechanism of action of Substance P involves its binding to neurokinin receptors on various cell types. This interaction triggers several downstream effects:
The complex interplay between these actions underscores Substance P's importance in both pain modulation and inflammatory processes.
Substance P exhibits several notable physical and chemical properties:
These properties are essential for understanding its physiological roles and potential therapeutic applications.
Substance P has several significant applications in scientific research and medicine:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2